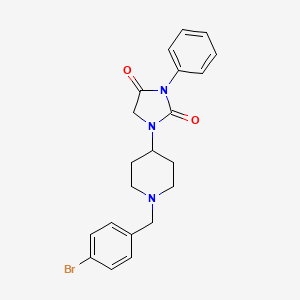

1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O2/c22-17-8-6-16(7-9-17)14-23-12-10-18(11-13-23)24-15-20(26)25(21(24)27)19-4-2-1-3-5-19/h1-9,18H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLLWFRCCTYTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione are the Plasmodium falciparum parasites, specifically the chloroquine-sensitive 3D7 and resistant Dd2 strains . These parasites are responsible for causing malaria, a disease that poses a significant global health challenge.

Result of Action

The compound results in the inhibition of parasite growth. In vitro studies have shown that the compound can produce 56 to 93% inhibition of parasite growth at a concentration of 40 μg/mL. This suggests that the compound could potentially be used as an antimalarial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally analogous molecules, focusing on substituent effects, synthetic routes, and biological implications.

Structural Analogues with Bromobenzyl Groups

- Key Differences :

- The target compound’s 4-bromobenzyl group (vs. 2-bromobenzoyl in BJ41196) offers distinct electronic and steric profiles. The benzoyl group (electron-withdrawing) in BJ41196 may reduce piperidine basicity compared to the benzyl group .

- The hydroxyl group in ’s analogue enhances antiplasmodial activity, suggesting its absence in the target compound may limit efficacy in similar applications .

Imidazolidinedione vs. Thiazolidinedione Cores

Fluorinated Analogues

| Compound () | Substituent | Molecular Weight | Key Properties | |

|---|---|---|---|---|

| 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | 3,4-Difluorobenzyl | 385.4 | Higher lipophilicity (vs. bromo) |

- Key Insight :

Antiplasmodial Piperidine Analogues ()

| Compound () | Substituents | IC50 (Resistant Strain) | Selectivity Index (SI) | |

|---|---|---|---|---|

| [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (11) | 4-Bromobenzyl + fluorophenyl | 1.03 μg/mL | SI = 15–182 |

- Activity Gap :

- The target compound lacks the hydroxyl group critical for antiplasmodial activity in ’s analogues. This highlights the importance of polar functional groups in enhancing potency and selectivity .

Q & A

Q. What are the common synthetic routes for preparing 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, and what are their critical reaction conditions?

The compound can be synthesized via acylation or alkylation of piperidine intermediates. For example:

- Acylation reactions (e.g., using 1-benzyl-4-piperidone derivatives) yield high-purity products under mild conditions (50–80°C, inert atmosphere) with acyl chlorides or anhydrides .

- Alkylation of piperidine with 4-bromobenzyl halides requires base catalysts (e.g., NaOH in dichloromethane) and controlled stoichiometry to avoid side products .

Key purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. What analytical techniques are recommended for characterizing this compound, and how should data be interpreted?

- IR spectroscopy : Confirm carbonyl stretches (imidazolidine-2,4-dione at ~1700–1750 cm⁻¹) and aromatic C–Br bonds (~600 cm⁻¹) .

- GC-MS : Detect molecular ions (M⁺) despite low intensity (0.5–8%); use high-resolution MS for accurate mass validation .

- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine and phenyl regions .

Q. How do solubility and stability vary under different experimental conditions, and what buffers are optimal for pharmacological assays?

- Solubility : Poor in water; use DMSO or methanol for stock solutions. In buffered systems (pH 4.6–6.5), sodium acetate or ammonium acetate buffers enhance solubility .

- Stability : Store at −20°C in anhydrous conditions to prevent hydrolysis of the imidazolidine-dione core .

Advanced Research Questions

Q. How can synthesis be optimized using flow chemistry or Design of Experiments (DoE) methodologies?

- Flow chemistry : Integrate continuous-flow reactors to improve yield and reproducibility. For example, adapt the Omura-Sharma-Swern oxidation protocol for diazo intermediates, optimizing residence time and temperature .

- DoE : Use factorial designs to test variables (temperature, catalyst loading). For alkylation steps, prioritize reaction time and solvent polarity using response surface modeling .

Q. What computational strategies are effective for predicting binding affinities or metabolic pathways?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with CNS targets (e.g., dopamine receptors). Validate with MD simulations (AMBER/CHARMM) .

- ADMET prediction : Employ QSAR models (e.g., SwissADME) to assess metabolic stability, focusing on cytochrome P450 interactions and plasma protein binding .

Q. How can contradictory spectral data (e.g., low-intensity MS signals) be resolved?

- Cross-validation : Combine GC-MS with LC-MS/MS for enhanced sensitivity. For ambiguous NMR peaks, use X-ray crystallography (e.g., single-crystal analysis) to confirm stereochemistry .

- Isotopic labeling : Introduce ¹³C or ²H labels at the piperidine ring to track fragmentation patterns in MS .

Q. What pharmacological targets are plausible based on structural analogs, and how should in vitro assays be designed?

Q. What strategies mitigate toxicity risks during in vivo studies?

- Metabolic profiling : Identify reactive metabolites (e.g., epoxide intermediates) using hepatic microsome assays .

- Safety protocols : Follow OECD guidelines for acute toxicity testing (LD₅₀ determination) and implement hazard codes (e.g., H301 for oral toxicity) .

Methodological Notes

- Synthetic troubleshooting : If acylation yields drop below 60%, check for moisture contamination or switch to microwave-assisted synthesis (20–100 W, 10–15 min) .

- Data reporting : Adhere to FAIR principles—publish raw spectral data in repositories like Zenodo for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.